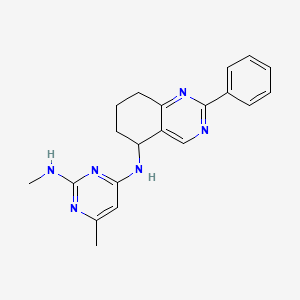![molecular formula C8H11N3O3S B5667817 ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5667817.png)
ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is a chemical compound with potential applications in scientific research. It is a thiadiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is not fully understood. However, studies have suggested that it inhibits the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9) (Wang et al., 2018; Srinivasan et al., 2019).
Biochemical and Physiological Effects:
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate has been found to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of MMP-9 (Wang et al., 2018; Srinivasan et al., 2019). It has also been found to have antioxidant activity and can scavenge free radicals (Kumar et al., 2018).
実験室実験の利点と制限
One advantage of using ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. It has also shown antimicrobial activity, which could be useful in developing new antibiotics. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for research on ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate. One direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential as a therapeutic agent. Another direction is to explore its potential as an antimicrobial agent and develop new antibiotics based on its structure. Additionally, studies could investigate its potential as a neuroprotective agent, as it has shown antioxidant activity (Kumar et al., 2018).
In conclusion, ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research could further investigate its potential as a therapeutic agent for cancer and inflammatory diseases, as well as its potential as an antimicrobial and neuroprotective agent.
合成法
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate can be synthesized through various methods. One such method involves reacting acetyl chloride with 2-amino-1,3,4-thiadiazole in the presence of triethylamine to form N-acetyl-2-amino-1,3,4-thiadiazole. This intermediate is then reacted with ethyl chloroacetate in the presence of potassium carbonate to form ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate (Srinivasan et al., 2019).
科学的研究の応用
Ethyl [5-(acetylamino)-1,3,4-thiadiazol-2-yl]acetate has potential applications in scientific research. It has been studied for its anticancer activity, anti-inflammatory activity, and antimicrobial activity. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (Srinivasan et al., 2019). It has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (Wang et al., 2018). In addition, it has shown antimicrobial activity against various bacterial strains (Kumar et al., 2018).
特性
IUPAC Name |
ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-14-7(13)4-6-10-11-8(15-6)9-5(2)12/h3-4H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGKHQRKUXQKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5667740.png)
![3-(3-chlorophenyl)-5-[4-(methylthio)benzylidene]-2,4-imidazolidinedione](/img/structure/B5667742.png)

![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5667760.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5667764.png)
![3-chloro-6-methyl-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5667768.png)
![ethyl (4-{[(4-fluorophenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5667771.png)
![N-(2-methoxyethyl)-3-[(1-naphthoylamino)methyl]piperidine-1-carboxamide](/img/structure/B5667777.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B5667788.png)
![2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide](/img/structure/B5667795.png)
![1-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5667798.png)
![2-methyl-1-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]quinolin-4(1H)-one](/img/structure/B5667809.png)
![7-isopropyl-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5667825.png)
